(Z)-Lachnophyllum lactone

Overview

Description

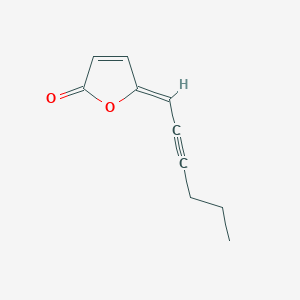

(Z)-Lachnophyllum lactone is an organic compound with the molecular formula C10H10O2 It is a derivative of furanone, characterized by the presence of a hexynylidene group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

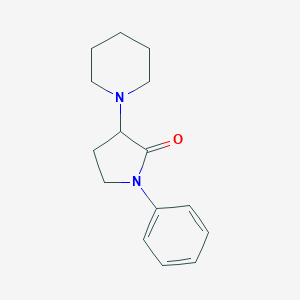

The synthesis of (Z)-Lachnophyllum lactone typically involves the Knoevenagel condensation reaction. This reaction is carried out between a furanone derivative and an alkyne in the presence of a base such as piperidine, triethylamine (TEA), or sodium acetate (AcONa). The reaction is often facilitated by microwave dielectric heating, which enhances the reaction rate and yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(Z)-Lachnophyllum lactone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

Substitution: The furanone ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alkenes or alkanes. Substitution reactions can lead to a variety of functionalized furanone derivatives.

Scientific Research Applications

(Z)-Lachnophyllum lactone has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: This compound can be used in studies related to enzyme inhibition and protein interactions.

Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Z)-Lachnophyllum lactone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

(5Z)-7-Oxozeaenol: A fungal metabolite with similar structural features, known for its inhibitory activity against MAPKKK TAK1.

(5Z,8Z,10E,14Z)-12-hydroxyicosatetraenoic acid: A polyunsaturated fatty acid with multiple Z-double bonds.

Uniqueness

(Z)-Lachnophyllum lactone is unique due to its specific combination of a furanone ring and a hexynylidene group. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name |

(5Z)-5-hex-2-ynylidenefuran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-2-3-4-5-6-9-7-8-10(11)12-9/h6-8H,2-3H2,1H3/b9-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHUPYFCPQIPDNQ-TWGQIWQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC#CC=C1C=CC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC#C/C=C\1/C=CC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81122-95-4, 23251-67-4 | |

| Record name | NSC121218 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121218 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC101775 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101775 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential applications of (4Z)-Lachnophyllum Lactone in agriculture?

A1: (4Z)-Lachnophyllum Lactone, an acetylenic furanone isolated from Conyza bonariensis, exhibits promising antifungal and phytotoxic activity against various agricultural pests. Research suggests its potential use as a biopesticide against:

- Parasitic Weeds: Demonstrates significant inhibitory activity against the stem parasitic weed Cuscuta campestris [, ] and the root parasitic weeds Orobanche minor and Phelipanche ramosa []. Notably, it also inhibits the germination of its source plant, C. bonariensis [].

- Fungal Pathogens: Shows antifungal activity by reducing mycelial growth of the olive pathogen Verticillium dahliae [] and inhibiting the growth of plant pathogenic fungi Colletotrichum acutatum, Colletotrichum fragariae, and Colletotrichum gloeosporioides [].

Q2: How does the structure of (4Z)-Lachnophyllum Lactone relate to its biological activity?

A: Studies comparing (4Z)-Lachnophyllum Lactone with its structural analogs, (4E)-lachnophyllum lactone and (4Z,8Z)-matricaria lactone, reveal crucial structure-activity relationships [, ].

- Stereochemistry: The Z configuration of the double bond at the 4 position appears crucial for activity against Cuscuta campestris [].

- Unsaturation: The presence and configuration of the double bond in the side chain influence the potency against different targets. For instance, (4Z)-Lachnophyllum Lactone exhibits higher activity against Lemna paucicostata than (4Z,8Z)-matricaria lactone, which has an additional double bond [].

Q3: Are there efficient methods available to obtain sufficient quantities of (4Z)-Lachnophyllum Lactone for further research and potential agricultural applications?

A: While initially isolated in low quantities from Conyza bonariensis [, ], researchers have developed a novel, scalable, and modular total synthesis method for (4Z)-Lachnophyllum Lactone []. This approach allows for the production of gram-scale quantities, overcoming the limitations posed by extraction from natural sources. This development is crucial for advancing research into the compound's mode of action, efficacy, and potential development into a biopesticide.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.